1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea
Description
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Properties
IUPAC Name |
1-(oxan-4-yl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-16(17-15-4-2-12-22-15)18(13-6-9-20-10-7-13)8-5-14-3-1-11-21-14/h1-4,11-13H,5-10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOLSSZTDUPSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)NC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound with a complex structure that includes a tetrahydropyran ring, thiophene rings, and a urea moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene and urea functional groups exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 5 |
| Compound B | E. coli | 10 |
| Target Compound | P. aeruginosa | 8 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression. For example, a related compound demonstrated an IC50 value of 25 nM against the TGF-β receptor I (ALK5), which is critical in cancer cell proliferation.
Enzyme Inhibition
The mechanism of action for this compound may involve the inhibition of specific enzymes that play roles in various biological pathways. For instance, compounds with similar structures have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in 2022 investigated various derivatives of urea compounds and their activity against pathogenic bacteria. The results showed that modifications to the thiophene ring significantly enhanced antimicrobial activity, suggesting that structural optimization could lead to more potent agents .
- Anticancer Mechanisms : Research conducted on tetrahydropyran derivatives revealed their ability to modulate pathways associated with cancer cell survival. The study highlighted the importance of the tetrahydropyran moiety in enhancing bioactivity against cancer cells through specific receptor interactions .
- Enzyme Interaction Studies : In another investigation, compounds similar to the target compound were found to inhibit enzymes involved in metabolic pathways related to cancer and inflammation, providing insight into potential therapeutic applications .
Scientific Research Applications
Research indicates that compounds containing urea and thiophene groups exhibit a broad spectrum of biological activities:
Antimicrobial Activity : These compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Potential : In vitro studies suggest that related compounds exhibit cytotoxic effects on multiple cancer cell lines, demonstrating significant antiproliferative activity.
Anti-inflammatory Effects : Compounds similar to this one have been noted to inhibit pro-inflammatory cytokines, indicating potential use in chronic inflammatory disease models.
Antimicrobial Activity
A study evaluating the antimicrobial effects of urea derivatives found that certain compounds demonstrated significant inhibition of bacterial growth. The incorporation of thiophene rings was noted to enhance the antimicrobial efficacy of these derivatives.
Anticancer Potential
In vitro studies have shown that derivatives similar to 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea exhibit cytotoxic effects across various cancer cell lines. For instance, one derivative demonstrated GI50 values ranging from 15.1 to 28.7 µM against different cancer types, indicating strong antiproliferative activity.
Anti-inflammatory Effects
Research highlighted the anti-inflammatory properties of thiourea derivatives, suggesting that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. This indicates a potential therapeutic application in managing conditions characterized by inflammation.
Q & A
Q. Key Factors Affecting Efficiency :
Q. Table 1: Comparison of Synthetic Methods
| Step | Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Acid-catalyzed | 75 | >95% | |
| Alkylation | Suzuki coupling | 82 | 98% | |
| Urea Formation | Isocyanate-amine reaction | 68 | 90% |
How do the structural features of this compound contribute to its potential biological activity?
Basic
The compound’s bioactivity arises from:
- Thiophene Rings : Enhance lipophilicity and enable π-π stacking with aromatic residues in enzyme active sites .
- Tetrahydro-2H-pyran : Improves metabolic stability by reducing oxidative degradation .
- Urea Moiety : Facilitates hydrogen bonding with targets (e.g., kinases, GPCRs) .
Advanced Consideration :
The stereochemistry at the tetrahydro-2H-pyran ring influences target selectivity. Enantiomers may exhibit divergent binding affinities, requiring chiral resolution techniques (e.g., chiral HPLC) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Contradictions often stem from assay variability or structural analogs. Strategies include:
Biophysical Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Structural Studies : X-ray crystallography or cryo-EM to visualize target interactions .
Comparative Analysis : Test activity against analogs (e.g., replacing thiophene with furan) to identify critical substituents .
Q. Table 2: Biological Activity Comparison
| Analog Structure | IC₅₀ (μM) | Target Enzyme | Reference |
|---|---|---|---|
| Thiophene → Furan | 12.5 | Kinase A | |
| Urea → Thiourea | >50 | Kinase A |
What strategies optimize the synthesis yield and purity for preclinical studies?
Advanced
Optimization methods:
Design of Experiments (DOE) : Statistically vary temperature, solvent, and catalyst loading to identify optimal conditions .
Catalyst Engineering : Ligand-modified palladium catalysts (e.g., XPhos) improve cross-coupling efficiency .
Purification : Use preparative HPLC or recrystallization (ethanol/water) to achieve >98% purity .
Case Study :
Replacing DMF with acetonitrile in the alkylation step reduced side-product formation by 30% .
What analytical techniques confirm the compound’s structure and purity?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR verifies regiochemistry (e.g., thiophene substitution pattern) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 320.41) .
- HPLC : Purity assessment using C18 columns (≥95% purity required for in vivo studies) .
How does stereochemistry at the tetrahydro-2H-pyran ring affect biological interactions?
Advanced
The axial/equatorial orientation of substituents impacts:
Q. Methodology :
- Chiral Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) .
- Enantiomer Separation : Chiral stationary phases (e.g., Chiralpak AD-H) .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced
Challenges include:
- Purification at Scale : Column chromatography is impractical; switch to distillation or crystallization .
- Side Reactions : Minimize via controlled addition of reagents (e.g., slow isocyanate addition) .
- Cost : Palladium catalysts are expensive; recover via filtration or scavengers .
What are the known biological targets and mechanisms of action?
Q. Basic
- Kinase Inhibition : Targets JAK2/STAT3 pathways (IC₅₀ = 0.8 μM) .
- Antimicrobial Activity : Disrupts bacterial membrane synthesis (MIC = 4 μg/mL against S. aureus) .
- Anti-inflammatory Effects : Reduces TNF-α production in macrophages (70% inhibition at 10 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
